Efavirenz, (R)- - 1246812-58-7

Efavirenz, (R)-

Catalog Number: EVT-1439968
CAS Number: 1246812-58-7
Molecular Formula: C14H9ClF3NO2
Molecular Weight: 319.701
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Efavirenz, (R)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in HIV research. [, , ] Its primary function is to inhibit the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV), thereby hindering the virus's ability to replicate. [, , ] This makes Efavirenz, (R)-, a valuable tool for studying HIV replication mechanisms and for developing potential antiviral therapies.

Indinavir

Relevance: Indinavir is often co-administered with Efavirenz, (R)- as part of a combination antiretroviral therapy (cART) regimen for treating HIV infection []. This combination aims to suppress viral replication more effectively by targeting multiple stages of the HIV life cycle. A study developed a simultaneous determination method for both Indinavir and Efavirenz, (R)- in human plasma using HPLC [].

Nevirapine

Relevance: Nevirapine and Efavirenz, (R)- share the same mechanism of action as NNRTIs. A study found a strong correlation between resistance to Doravirine (another NNRTI) and Nevirapine in patients who failed first-line antiretroviral therapy (ART), suggesting potential cross-resistance patterns among NNRTIs like Efavirenz, (R)- [].

Doravirine

Relevance: Research has investigated the prevalence of Doravirine cross-resistance in patients who experienced treatment failure with first-line ART, particularly focusing on its relationship to other NNRTIs like Efavirenz, (R)- []. This research aims to understand resistance patterns and guide the selection of appropriate second-line treatment options for HIV.

Etravirine

Relevance: Etravirine belongs to the same class of antiretroviral drugs as Efavirenz, (R)-. The study examining Doravirine cross-resistance found a moderate correlation between resistance to Doravirine and Etravirine, suggesting potential overlapping resistance mechanisms among NNRTIs, which could include Efavirenz, (R)- [].

Rilpivirine

Relevance: Rilpivirine shares a similar mechanism of action with Efavirenz, (R)- as an NNRTI. The research on Doravirine cross-resistance revealed a moderate correlation between resistance to Doravirine and Rilpivirine, implying a potential for shared resistance pathways among these NNRTIs, including Efavirenz, (R)- [].

7-Hydroxyefavirenz

Relevance: 7-Hydroxyefavirenz is a key metabolite formed during the metabolism of Efavirenz, (R)- in the body []. Understanding the formation and clearance of this metabolite is crucial in evaluating the pharmacokinetics and potential drug interactions of Efavirenz, (R)-.

8-Hydroxyefavirenz

Relevance: Like 7-Hydroxyefavirenz, 8-Hydroxyefavirenz is important for understanding the metabolic pathway and potential drug interactions of Efavirenz, (R)- in the body [].

8,14-Dihydroxyefavirenz

Compound Description: This compound is a further metabolized form of Efavirenz, (R)-, generated through multiple enzymatic steps. Research suggests its formation might be a sensitive indicator of CYP2B6 activity [].

Relevance: Studying the 8,14-Dihydroxyefavirenz to Efavirenz, (R)- ratio in plasma may provide insights into an individual's CYP2B6 metabolic capacity, offering a potential method for personalizing Efavirenz, (R)- dosages [].

Overview

Efavirenz, specifically the (R)-enantiomer, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of human immunodeficiency virus (HIV) infection. Approved by the U.S. Food and Drug Administration in 1998, efavirenz has become a cornerstone in antiretroviral therapy due to its efficacy and relatively favorable resistance profile compared to first-generation NNRTIs like nevirapine . The compound is known for its ability to inhibit the reverse transcriptase enzyme, which is crucial for the transcription of viral RNA into DNA, thereby disrupting the replication cycle of HIV.

Source

Efavirenz is synthesized through various chemical processes and is derived from a class of compounds known as benzoxazines. Its chemical structure includes a cyclopropylethynyl group and a trifluoromethyl group, contributing to its pharmacological properties .

Classification
  • Type: Small Molecule
  • Group: Approved, Investigational
  • Chemical Formula: C14_{14}H9_{9}ClF3_{3}NO2_{2}
  • CAS Number: 154598-52-4
  • IUPAC Name: (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one .
Synthesis Analysis

Methods

The synthesis of efavirenz involves several key steps that typically include the formation of the benzoxazine core followed by the introduction of substituents at specific positions on the aromatic ring.

  1. Formation of Benzoxazine Core:
    • The initial step involves creating the benzoxazine structure through cyclization reactions involving appropriate precursors.
  2. Substitution Reactions:
    • Subsequent steps involve electrophilic aromatic substitution to introduce the cyclopropylethynyl and trifluoromethyl groups. These modifications are crucial for enhancing the biological activity and specificity of efavirenz as an NNRTI.
  3. Resolution of Enantiomers:
    • Given that efavirenz has stereogenic centers, methods such as chiral chromatography or enzymatic resolution may be employed to isolate the (R)-enantiomer from its racemic mixture .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of efavirenz. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and composition of the final product.

Molecular Structure Analysis

Structure

Efavirenz exhibits a complex molecular architecture characterized by its bicyclic structure with multiple functional groups that contribute to its pharmacological properties. The molecule's conformation resembles a crane bird, which is indicative of its spatial arrangement .

Data

  • Molecular Weight: 315.675 g/mol
  • Monoisotopic Mass: 315.027 g/mol
  • SMILES Notation: FC(F)(F)[C@]1(OC(=O)NC2=C1C=C(Cl)C=C2)C#CC1CC1
  • InChI Key: XPOQHMRABVBWPR-ZDUSSCGKSA-N .
Chemical Reactions Analysis

Reactions

Efavirenz primarily undergoes metabolic transformations in the liver via cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4. The main reactions include:

  1. Hydroxylation:
    • Efavirenz is hydroxylated at specific positions on its aromatic rings, resulting in several inactive metabolites.
  2. Glucuronidation:
    • Following hydroxylation, these metabolites may undergo glucuronidation, further facilitating their excretion from the body .

Technical Details

The metabolic pathways are critical for understanding both the therapeutic efficacy and potential toxicity associated with efavirenz treatment. The pharmacogenomic implications of polymorphisms in metabolizing enzymes can significantly affect individual responses to treatment.

Mechanism of Action

Efavirenz acts by binding non-competitively to HIV reverse transcriptase at a site distinct from the active site, inhibiting its function. This inhibition prevents the conversion of viral RNA into DNA, effectively halting viral replication.

Process

  1. Binding:
    • Efavirenz binds to reverse transcriptase within a non-catalytic pocket.
  2. Inhibition:
    • This binding results in conformational changes that inhibit DNA polymerization necessary for viral replication .

Data

  • Half-life: Approximately 40-55 hours
  • Peak Concentration Time: 5 hours post-administration
  • Steady-State Concentration Achievement: 6 to 10 days after consistent dosing .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Limited solubility in water; more soluble in organic solvents.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • pH Range: Optimal activity occurs within physiological pH ranges .

Relevant Data or Analyses

The drug demonstrates high protein binding (approximately 99.5%) which influences its pharmacokinetics and interactions with other medications .

Applications

Efavirenz is primarily used in antiretroviral therapy regimens for HIV-infected individuals. It plays a crucial role in:

  • Treatment Protocols:
    • Often included in combination therapies alongside other antiretroviral agents to enhance efficacy and reduce viral load.
  • Prevention Strategies:
    • Used in pre-exposure prophylaxis (PrEP) strategies for at-risk populations to prevent HIV transmission .

Properties

CAS Number

1246812-58-7

Product Name

Efavirenz, (R)-

IUPAC Name

(4R)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C14H9ClF3NO2

Molecular Weight

319.701

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m1/s1

InChI Key

XPOQHMRABVBWPR-LNLMKGTHSA-N

SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Synonyms

6-Chloro-4-(2-cyclopropyl-d4-ethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one; DMP 266-d4; L 743726-d4; Stocrin-d4; Sustiva-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.